(3-CHLOROPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE
Overview
Description
(3-CHLOROPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 3-(cyclopropylamino)-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLOROPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the piperazine core. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-CHLOROPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(3-CHLOROPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3-CHLOROPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
- 1-Substituted-3-(3-(2-Chlorophenyl)-4-Oxo-3,4-Dihydrobenzopyrimidin-2-Ylamino)Isothioureas
Uniqueness
(3-CHLOROPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a 3-chlorophenyl group and a 3-(cyclopropylamino)-4-nitrophenyl group makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c21-15-3-1-2-14(12-15)20(26)24-10-8-23(9-11-24)17-6-7-19(25(27)28)18(13-17)22-16-4-5-16/h1-3,6-7,12-13,16,22H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMJUWHQLQCLPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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